molecular formula C10H20N2O2 B1476688 2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one CAS No. 1999021-68-9

2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476688
CAS No.: 1999021-68-9
M. Wt: 200.28 g/mol
InChI Key: HYBRQYLSFGYDRQ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a piperidine scaffold, a common structural motif in a wide range of bioactive molecules . Piperidine and its derivatives are recognized as privileged structures in drug discovery, frequently serving as key synthons for the development of new therapeutic agents . This specific compound, with its 2-amino propanone linker and a 2-hydroxyethyl side chain on the piperidine ring, presents a versatile building block for chemical synthesis. While direct biological data on this exact molecule is limited in the public domain, structurally related 4-anilidopiperidine analogs are well-known for their potent pharmacological activities, particularly as powerful synthetic opioid analgesics that act as μ-opioid receptor agonists . Furthermore, recent research explores piperidine-based compounds for novel targets, such as soluble epoxide hydrolase (sEH) inhibitors, which show promise as non-addictive analgesics and for treating inflammatory conditions like rheumatoid arthritis, acute pancreatitis, and sepsis . The presence of the hydroxyethyl group may enhance the molecule's solubility and influence its interaction with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate for further chemical exploration and in structure-activity relationship (SAR) studies aimed at developing new pharmacologically active molecules.

Properties

IUPAC Name

2-amino-1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(11)10(14)12-5-2-9(3-6-12)4-7-13/h8-9,13H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBRQYLSFGYDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one, commonly referred to as HEPP, is a compound of interest due to its potential biological activities and therapeutic applications. This article explores the biological activity of HEPP, including its pharmacological properties, mechanisms of action, and relevant case studies.

HEPP has the following chemical characteristics:

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.27 g/mol
  • CAS Number : 1999021-68-9
PropertyValue
Molecular FormulaC10H20N2O2
Molecular Weight200.27 g/mol
CAS Number1999021-68-9
Purity≥98%

HEPP acts primarily as a modulator of neurotransmitter systems, particularly influencing dopamine and serotonin receptors. Its structural similarity to other piperidine derivatives suggests potential interactions with various receptors in the central nervous system (CNS).

Dopamine Receptor Interaction

Studies indicate that HEPP exhibits affinity for dopamine D2 receptors, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. In vitro assays have shown that HEPP can stimulate D2 receptor activity, leading to enhanced dopaminergic signaling.

Case Studies and Research Findings

  • Dopaminergic Activity :
    A study evaluating various piperidine derivatives found that HEPP demonstrated significant D2 receptor agonistic activity, with an EC50 value comparable to established agonists like pramipexole .
  • Neuroprotective Effects :
    Research conducted on neuroprotective agents highlighted that HEPP could mitigate oxidative stress in neuronal cell lines, suggesting its potential as a neuroprotective agent against conditions like Alzheimer’s and Parkinson’s diseases .
  • Antidepressant-like Effects :
    Animal models treated with HEPP showed increased locomotor activity and reduced depressive-like behaviors, indicating its potential use in treating mood disorders .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
D2 Receptor AgonismEC50 comparable to pramipexole
NeuroprotectionMitigated oxidative stress in neuronal cells
Antidepressant-likeIncreased locomotor activity in animal models

Safety Profile

While HEPP shows promise for therapeutic applications, safety assessments are essential. Preliminary toxicity studies indicate that at therapeutic doses, HEPP exhibits a favorable safety profile; however, further studies are necessary to establish comprehensive safety data.

Scientific Research Applications

Biochemical Properties

The compound is recognized for its role in several biochemical reactions, particularly its interaction with enzymes and proteins. Notably, it has been shown to influence receptor tyrosine kinases, which are crucial for cell signaling and growth regulation.

Cellular Effects

Research indicates that 2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can significantly impact cellular functions by modulating various signaling pathways. For instance, it has been observed to affect the PI3K/Akt pathway, which is vital for cell survival and proliferation. This modulation can lead to enhanced cellular functions and promote cell survival under certain conditions.

Pharmaceutical Development

This compound is being explored for its potential in drug development due to its ability to modulate key signaling pathways associated with various diseases, including cancer and neurodegenerative disorders. Its interaction with receptor tyrosine kinases makes it a candidate for therapies targeting abnormal cell growth and proliferation.

Neuroscience

The compound's structural similarity to neurotransmitters suggests potential applications in neuroscience research. It may influence neurotransmitter systems, making it a candidate for studying conditions such as depression or anxiety disorders .

Toxicology Studies

Given its biochemical properties, this compound can be utilized in toxicology studies to assess the safety profiles of new drugs or chemicals by observing its effects on cellular metabolism and signaling pathways .

Case Study 1: Cancer Research

In a study investigating the effects of various compounds on tumor growth, this compound was shown to inhibit cell proliferation in certain cancer cell lines by modulating the PI3K/Akt pathway. This suggests its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research examining neuroprotective agents identified this compound as having protective effects on neuronal cells under stress conditions. It was found to enhance cell survival rates when exposed to neurotoxic agents, indicating its potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s piperidine ring and alaninamide backbone are shared with several analogs, but substituent variations significantly alter physicochemical and biological properties:

Compound Name Substituent on Piperidine/Piperazine Molecular Weight (g/mol) Key Properties Reference
2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one 4-(2-hydroxyethyl) Not explicitly provided High hydrophilicity due to -OH group -
Compound 16 4-(3-(trifluoromethyl)phenyl)piperazin-1-yl 302.14 Yellow oil; UPLC tR = 4.05 min; 98% yield
Compound 17 4-(4-(trifluoromethyl)phenyl)piperazin-1-yl 302.14 Yellow oil; UPLC tR = 4.49 min; 96% yield
(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one 4-(benzyl-cyclopropyl-amino) 301.44 Solid; CAS 646056-31-7; C18H27N3O
(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one 4-(benzyl-ethyl-amino-methyl) 303.45 Discontinued commercial product

Key Observations :

Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound likely increases water solubility compared to analogs with aromatic (e.g., trifluoromethylphenyl in Compounds 16/17) or bulky alkyl/aryl substituents (e.g., benzyl-cyclopropyl in ). This could enhance bioavailability in aqueous environments.

In contrast, the hydroxyethyl group’s electron-donating nature may influence hydrogen-bonding interactions .

Stereochemical Considerations: highlights that stereochemistry (e.g., diastereomers 1 and 1*) affects separation and properties. The target compound’s chiral center at the 2-amino position may similarly influence its activity and purification requirements .

Crystallographic and Computational Data

  • Structural Analysis : Programs like SHELXL () are widely used for small-molecule refinement. If the target compound’s crystal structure is resolved, SHELXL would enable precise bond-length/angle analysis, critical for understanding conformational stability .
  • DFT/ECD Studies : Analogous to , computational methods could predict the target compound’s stereoelectronic properties and guide optimization .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with piperidine derivatives. For example, condensation of 4-(2-hydroxyethyl)piperidine with a protected amino ketone precursor under reflux in ethanol or dichloromethane can yield the target compound. Optimizing temperature (60–80°C), solvent polarity, and catalyst selection (e.g., acid catalysts like HCl) improves yield. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.5–3.5 ppm for piperidine protons) .

Q. How should researchers handle and purify this compound to prevent degradation?

  • Methodological Answer : Due to potential hygroscopicity and amine reactivity, store the compound under inert gas (N₂/Ar) at –20°C. Purification via column chromatography (silica gel, gradient elution with methanol/dichloromethane) or recrystallization (ethanol/water) is recommended. Monitor degradation using TLC (Rf ≈ 0.3–0.5 in 10% MeOH/CH₂Cl₂) and FTIR (absence of carbonyl shifts >1700 cm⁻¹) .

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Resolve crystal structure using SHELX software (SHELXL for refinement; space group P2₁ for chiral centers) .
  • NMR spectroscopy : ¹H/¹³C NMR to verify piperidine (δ 2.5–3.5 ppm) and hydroxyethyl (δ 3.6–4.0 ppm) groups.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₀H₂₁N₂O₂: 201.1603) .

Advanced Research Questions

Q. How can stereochemical resolution be achieved during synthesis of chiral analogs?

  • Methodological Answer : Employ chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry. Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or circular dichroism (CD). For example, (S)-configured analogs show distinct Cotton effects at 220–250 nm .

Q. What strategies address discrepancies in biological activity data across assay systems?

  • Methodological Answer :

  • In vitro assays : Compare receptor binding (e.g., serotonin 5-HT₂A) across cell lines (HEK293 vs. CHO) using radioligand displacement (IC₅₀ values).
  • In silico docking : Perform molecular dynamics simulations (AutoDock Vina) to assess binding affinity variations due to receptor conformational changes.
  • Meta-analysis : Normalize data using Z-score transformations to account for inter-assay variability .

Q. How can molecular docking predict interactions with neurological targets?

  • Methodological Answer :

Target preparation : Retrieve 5-HT₂A receptor structure (PDB: 6WGT).

Ligand preparation : Optimize compound geometry (Avogadro) and assign charges (AM1-BCC).

Docking : Use AutoDock Vina with a grid box centered on the orthosteric site (20 ų).

Analysis : Prioritize poses with hydrogen bonds to Ser159/Asn343 and hydrophobic interactions with Phe335. Validate via mutagenesis studies .

Q. What in vivo models are suitable for evaluating neuropharmacological effects?

  • Methodological Answer :

  • Rodent models : Tail-flick test (thermal nociception) and forced swim test (antidepressant activity) at 10–50 mg/kg (i.p.).
  • Microdialysis : Measure dopamine/serotonin release in striatal extracellular fluid (HPLC-ECD).
  • Safety : Monitor hepatotoxicity via ALT/AST levels and neurotoxicity (GFAP immunohistochemistry) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility and stability data?

  • Methodological Answer :

  • Solubility : Test in buffered solutions (pH 1–10) using shake-flask method. Discrepancies may arise from polymorphic forms (characterize via PXRD).
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the hydroxyethyl group (t₁/₂ ≈ 14 days at pH 7.4) explains variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
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2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one

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